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molecular formula C26H22BrO2P B8510240 [(3-Carboxyphenyl)methyl](triphenyl)phosphanium bromide CAS No. 81638-07-5

[(3-Carboxyphenyl)methyl](triphenyl)phosphanium bromide

Cat. No. B8510240
M. Wt: 477.3 g/mol
InChI Key: XZWJHHQHUFJOJD-UHFFFAOYSA-N
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Patent
US08507690B2

Procedure details

To a solution of 3-(bromomethyl)benzoic acid (16.50 g, 76.73 mmol) in acetonitrile (76.7 ml) was added triphenylphosphine (22.14 g, 84.40 mmol). After heating the mixture under reflux for 2 hr, the reaction mixture was cooled to room temperature. The precipitate was collected by filtration and dried under reduced pressure to give (3-carboxybenzyl)(triphenyl)phosphoniumbromide (30.13 g, 63.12 mmol, yield 82.3%) as a white solid.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
76.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[C:12]1([P:18]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(#N)C>[Br-:1].[C:6]([C:5]1[CH:4]=[C:3]([CH:11]=[CH:10][CH:9]=1)[CH2:2][P+:18]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)([OH:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)O)C=CC1
Name
Quantity
22.14 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
76.7 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(=O)(O)C=1C=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 63.12 mmol
AMOUNT: MASS 30.13 g
YIELD: PERCENTYIELD 82.3%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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